Cas no 175202-57-0 (Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate)

Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate is a specialized heterocyclic compound featuring a fused thienothiophene core with cyano and ester functional groups. Its unique structure makes it valuable as an intermediate in organic synthesis, particularly in the development of conjugated materials for electronic applications such as organic semiconductors or photovoltaic devices. The presence of electron-withdrawing substituents (cyano and ester) enhances its utility in cross-coupling reactions and as a building block for π-extended systems. The compound's stability and reactivity profile allow for precise modifications, facilitating tailored molecular designs. Its crystalline nature ensures consistent purity, critical for high-performance material research.
Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate structure
175202-57-0 structure
Product Name:Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate
CAS No:175202-57-0
MF:C12H11NO2S2
MW:265.3512403965
CID:135834
PubChem ID:2778767
Update Time:2025-05-23

Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
    • ethyl 2-cyano-3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate
    • Thieno[2,3-b]thiophene-2-carboxylicacid, 5-cyano-3,4-dimethyl-, ethyl ester
    • HMS554D12
    • AKOS015911636
    • MS-22058
    • 175202-57-0
    • Maybridge1_004478
    • W-206176
    • FT-0626123
    • ethyl5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
    • Thieno[2,3-b]thiophene-2-carboxylic acid, 5-cyano-3,4-dimethyl-, ethyl ester
    • DTXSID50381119
    • MFCD00085065
    • Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate
    • Inchi: 1S/C12H11NO2S2/c1-4-15-11(14)10-7(3)9-6(2)8(5-13)16-12(9)17-10/h4H2,1-3H3
    • InChI Key: AVADGSSQORDQMY-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=C(C)C2=C1SC(C#N)=C2C

Computed Properties

  • Exact Mass: 265.02300
  • Monoisotopic Mass: 265.02312094g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Density: 1.33
  • Melting Point: 155 °C
  • Boiling Point: 421.9°Cat760mmHg
  • Flash Point: 209°C
  • Refractive Index: 1.625
  • PSA: 106.57000
  • LogP: 3.62798

Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate Security Information

  • Safety Instruction: S36/37
  • Hazardous Material Identification: Xn
  • Safety Term:S36/37
  • Risk Phrases:R20/21/22

Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B127083-10mg
Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
175202-57-0
10mg
$ 50.00 2022-06-07
TRC
B127083-50mg
Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
175202-57-0
50mg
$ 70.00 2022-06-07
TRC
B127083-100mg
Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
175202-57-0
100mg
$ 115.00 2022-06-07
abcr
AB225757-1 g
Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate; 95%
175202-57-0
1g
€61.60 2022-09-01

Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate Related Literature

Additional information on Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate

Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate (CAS No. 175202-57-0): A Comprehensive Overview

Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate (CAS No. 175202-57-0) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the thiophene derivative family, which is well-known for its diverse biological activities and potential applications in drug development. The unique arrangement of functional groups in its molecular structure, including a cyano group and ester moiety, makes it a promising candidate for further investigation.

The< strong>Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate molecule consists of a fused thiophene-thiophene core with methyl substituents at the 3 and 4 positions, enhancing its electronic properties and reactivity. The presence of a cyano group at the 5-position introduces a polar characteristic, which can influence its solubility and interaction with biological targets. Additionally, the ester group at the 2-position provides a site for further functionalization, making it an versatile building block in synthetic chemistry.

Recent research has highlighted the< strong>Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate as a potential intermediate in the synthesis of more complex pharmacophores. Studies have demonstrated its utility in constructing heterocyclic compounds that exhibit interesting pharmacological properties. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes and receptors involved in inflammatory responses and cancer progression.

In the realm of materials science, the< strong>Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate has been explored for its potential applications in organic electronics. Its conjugated system and electron-withdrawing groups make it a suitable candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have been particularly interested in its ability to form stable films and contribute to efficient charge transport properties.

The synthesis of< strong>Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include cyclization reactions followed by functional group transformations such as cyanation and esterification. Advances in catalytic methods have enabled more efficient and scalable production processes for this compound.

The< strong>Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate has also been studied for its role in medicinal chemistry. Its structural features suggest potential interactions with biological targets such as enzymes and receptors. Preliminary computational studies have indicated that it may bind to specific sites on target proteins, modulating their activity. This has opened up avenues for designing novel therapeutic agents targeting various diseases.

One of the most exciting aspects of< strong>Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate is its versatility as a scaffold for drug discovery. By modifying different parts of its structure, chemists can generate libraries of derivatives with tailored properties. This approach has led to the identification of several lead compounds that are being further optimized for efficacy and selectivity.

The< strong>Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate is also being investigated for its environmental impact. Researchers are exploring ways to minimize waste and improve sustainability in its synthesis. Green chemistry principles are being applied to develop more eco-friendly methods for producing this compound without compromising on yield or purity.

In conclusion,< strong>Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate (CAS No. 175202-57-0) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structure and functional groups make it a valuable building block for further chemical exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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